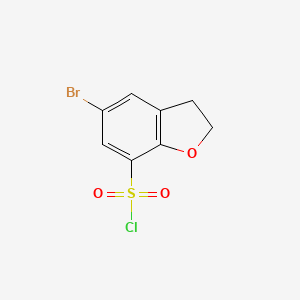

5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride

CAS No.: 690632-00-9

Cat. No.: VC2340758

Molecular Formula: C8H6BrClO3S

Molecular Weight: 297.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 690632-00-9 |

|---|---|

| Molecular Formula | C8H6BrClO3S |

| Molecular Weight | 297.55 g/mol |

| IUPAC Name | 5-bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H6BrClO3S/c9-6-3-5-1-2-13-8(5)7(4-6)14(10,11)12/h3-4H,1-2H2 |

| Standard InChI Key | WDCSWTWTTAMPFJ-UHFFFAOYSA-N |

| SMILES | C1COC2=C1C=C(C=C2S(=O)(=O)Cl)Br |

| Canonical SMILES | C1COC2=C1C=C(C=C2S(=O)(=O)Cl)Br |

Introduction

5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 297.55 g/mol. This compound is classified as a sulfonyl chloride, which is an important functional group in organic chemistry, often utilized in the synthesis of pharmaceuticals and other complex organic molecules. The compound is recognized for its potential applications in various chemical reactions, particularly in the formation of sulfonamide derivatives.

Safety Information

5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride poses several hazards that need to be managed carefully:

-

Hazard Classification: The compound is classified under the GHS (Globally Harmonized System) as hazardous due to its corrosive nature.

-

Precautionary Statements: Safety measures include avoiding inhalation, skin contact, and ingestion. Proper protective equipment such as gloves and goggles should be used when handling this substance.

Applications and Uses

5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride finds applications in:

-

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

-

Research and Development: The compound is utilized in laboratory settings for developing new chemical entities.

Research Findings

Recent studies have highlighted the utility of sulfonyl chlorides in medicinal chemistry. For example:

-

Synthesis of Sulfonamides: Research has demonstrated that sulfonyl chlorides can effectively react with amines to form sulfonamides, which are crucial in drug development.

-

Reactivity Studies: Investigations into the reactivity of 5-bromo derivatives have shown enhanced biological activity compared to their unsubstituted counterparts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume